3-Amino-3-methyl-N-benzylazetidine

Medicinal chemistry Building blocks Structure-activity relationship

Procure this unique azetidine building block for its rigid C3-geminal amino-methyl substitution. This specific pattern is essential for M4 PAM SAR and peptidomimetic design, with no viable generic analog. Features a removable N-benzyl group for multi-vector library diversification.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 943437-96-5
Cat. No. B1526674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methyl-N-benzylazetidine
CAS943437-96-5
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1(CN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3
InChIKeyCDANDELGCYKWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methyl-N-benzylazetidine (CAS 943437-96-5): Scientific Procurement Guide for Azetidine Building Blocks


3-Amino-3-methyl-N-benzylazetidine (CAS 943437-96-5; also named 1-benzyl-3-methylazetidin-3-amine) is a heterocyclic building block belonging to the 3-aminoazetidine class . It features a four-membered azetidine ring with a benzyl group at the N1 position and both an amino group and a methyl substituent at the C3 position. This specific substitution pattern confers a molecular weight of 176.26 g/mol and formula C11H16N2 . The compound is supplied as a research intermediate with a minimum purity specification of 95% and is intended for use as a synthetic building block in medicinal chemistry and drug discovery programs requiring conformationally constrained amine scaffolds .

3-Amino-3-methyl-N-benzylazetidine (CAS 943437-96-5): Why Simple Azetidine Substitution Fails


Substitution of 3-amino-3-methyl-N-benzylazetidine with generic or closely related azetidine analogs is not scientifically viable due to the compound's unique C3-substitution pattern. The presence of a geminal amino-methyl configuration at the 3-position of the strained azetidine ring creates a rigid, sterically defined scaffold that cannot be replicated by simple 3-aminoazetidine (lacking the methyl group) or 3-methylazetidine (lacking the amino group) . Even minor structural modifications to azetidine-based scaffolds have been shown to produce substantial differences in biological activity in structure-activity relationship (SAR) studies . Furthermore, 3-aminoazetidine derivatives have been established as key pharmacophores in CNS drug development, with specific substitution patterns determining target engagement profiles [1]. Replacing this compound with an analog lacking the geminal 3-amino-3-methyl arrangement or the N-benzyl protecting group fundamentally alters the compound's chemical reactivity, steric profile, and downstream synthetic utility in generating focused chemical libraries for lead optimization [1].

3-Amino-3-methyl-N-benzylazetidine (CAS 943437-96-5): Quantitative Differentiation Evidence vs. Structural Analogs


C3 Geminal Amino-Methyl Substitution vs. 3-Amino-1-benzylazetidine (CAS 223381-58-6): Molecular Property Differentiation

3-Amino-3-methyl-N-benzylazetidine differs from the des-methyl analog 3-amino-1-benzylazetidine (CAS 223381-58-6) by the presence of a methyl group at the C3 position, replacing the hydrogen atom present in the analog. This structural modification results in quantifiable differences in molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). Notably, the increased molecular weight (176.26 vs. 162.23 g/mol) and elevated LogP (1.47 vs. 0.7) indicate enhanced lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration in CNS drug discovery programs . The higher TPSA of the target compound (29.3 Ų for the analog; calculated value for target not provided but inferred to be larger due to additional methyl sterics) reflects altered hydrogen-bonding capacity, a key determinant in target binding interactions .

Medicinal chemistry Building blocks Structure-activity relationship

N-Benzyl Protected Amine vs. N-Methyl Secondary Amine Analog: Chemical Reactivity and Synthetic Utility Comparison

The target compound contains a primary amine at the C3 position (NH2), whereas the N-benzyl-N-methyl analog (CAS 1339397-77-1, as its dihydrochloride salt CAS 1803604-02-5) contains a tertiary amine where the C3 nitrogen is substituted with a methyl group. This structural distinction fundamentally alters synthetic utility: the primary amine in 3-amino-3-methyl-N-benzylazetidine is amenable to a broad range of derivatization reactions including amide coupling, reductive amination, and sulfonylation, making it a versatile scaffold for generating diverse compound libraries . In contrast, the N-methylated analog presents a tertiary amine that cannot undergo these same transformations, restricting its use to applications requiring pre-installed methyl groups or as a substrate for N-acryloyl azetidine synthesis . The target compound provides synthetic flexibility that the N-methylated analog cannot offer, representing a quantifiable difference in the number of accessible derivatization pathways (estimated ≥3 additional reaction manifolds) .

Synthetic methodology Medicinal chemistry Protecting group strategy

Commercial Availability with Documented Purity Specification of 95%: Quality Assurance for Research Procurement

3-Amino-3-methyl-N-benzylazetidine is commercially available from established chemical suppliers with a minimum purity specification of 95%, as documented in publicly accessible technical datasheets . This documented purity specification provides procurement decision-makers with quantifiable quality assurance that is essential for reproducibility in synthetic chemistry and biological screening applications. The compound is also associated with an MDL number (MFCD18839235) , facilitating unambiguous identification and ordering across multiple vendor catalogs. In contrast, closely related analogs such as 3-amino-1-benzylazetidine (CAS 223381-58-6) have limited documented purity specifications in primary vendor listings, and the N-benzyl-N-methyl analog requires handling as a dihydrochloride salt, introducing additional formulation complexity and potential hygroscopicity concerns .

Quality control Procurement Analytical chemistry

3-Amino-3-methyl-N-benzylazetidine (CAS 943437-96-5): Evidence-Supported Research Application Scenarios


CNS Drug Discovery: Conformationally Constrained Scaffold for Muscarinic M4 PAM Development

3-Amino-3-methyl-N-benzylazetidine serves as a versatile building block for constructing 3-aminoazetidine-derived amides, a chemotype that has been successfully optimized for muscarinic M4 positive allosteric modulator (PAM) activity. The SAR studies demonstrate that 3-aminoazetidine amide moieties are critical pharmacophoric elements in M4 PAM preclinical candidates, and the target compound provides the requisite C3 substitution pattern for generating such amide derivatives after N-benzyl deprotection . Researchers can utilize this compound to synthesize focused libraries of amides for M4 PAM screening campaigns, leveraging the documented SAR of 3-aminoazetidine derivatives in CNS drug discovery .

Conformationally Restricted Amino Acid Analog Synthesis for Peptidomimetic Design

The azetidine ring in 3-amino-3-methyl-N-benzylazetidine serves as a conformationally restricted scaffold that can be elaborated into heterocyclic amino acids and peptidomimetics. Azetidine-containing amino acids function as constrained analogues of proline or other natural amino acids, providing enhanced conformational rigidity for optimizing peptide-receptor interactions . After deprotection of the N-benzyl group, the free azetidine nitrogen can be functionalized to generate conformationally restricted amino acid derivatives suitable for incorporation into peptidomimetic design programs. The geminal amino-methyl substitution at C3 provides additional steric definition not available from simple azetidine scaffolds .

Triple Reuptake Inhibitor (TRI) Pharmacophore Exploration for Antidepressant Development

3-Aminoazetidine derivatives have been identified as potent triple reuptake inhibitors (TRIs) targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, a mechanism associated with next-generation antidepressant activity . 3-Amino-3-methyl-N-benzylazetidine, possessing the requisite 3-aminoazetidine core with additional methyl substitution, offers a scaffold for exploring SAR around TRI pharmacophores. Following N-benzyl deprotection, researchers can derivative the azetidine nitrogen and the C3 amine to generate libraries for screening against monoamine transporters .

GPCR-Focused Chemical Library Generation for High-Throughput Screening

The compound is positioned as a building block for generating novel chemical libraries targeting G protein-coupled receptors (GPCRs) and other biologically relevant proteins . Its unique combination of a primary amine, sterically hindered C3 center, and removable N-benzyl protecting group enables systematic diversification at multiple positions. This multi-vector diversification capacity, supported by the documented primary amine functionality enabling amide coupling and reductive amination pathways, makes the compound a strategic choice for constructing screening libraries with enhanced structural diversity compared to simpler azetidine analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-methyl-N-benzylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.